Home > Products > Screening Compounds P90437 > N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide
N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide -

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide

Catalog Number: EVT-15345343
CAS Number:
Molecular Formula: C25H20N2O2
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide functional group. This compound features a unique structure due to the presence of both a cinnamyl group and an isoxazole moiety, which contribute to its potential biological activities. The compound is of interest in medicinal chemistry for its possible therapeutic applications.

Source

The synthesis and characterization of N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide have been documented in various scientific literature, focusing on its synthesis methods, biological activity, and potential applications in drug discovery.

Classification

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide can be classified as:

  • Chemical Class: Benzamides
  • Functional Groups: Amide, Isoxazole
  • Molecular Formula: C₁₈H₁₈N₂O
Synthesis Analysis

Methods

The synthesis of N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide typically involves several steps, including the formation of the isoxazole ring and the introduction of the cinnamyl group. Common methods include:

  1. Formation of Isoxazole: This can be achieved through cyclization reactions involving hydrazones and α,β-unsaturated carbonyl compounds.
  2. Amidation: The final step usually involves the reaction of the isoxazole derivative with an appropriate amine or amino acid to form the amide bond.

Technical Details

The synthesis may require specific reagents such as:

  • Aldehydes or ketones for the cinnamyl group.
  • Hydrazines or hydrazones for isoxazole formation.
  • Coupling agents like carbodiimides for amidation reactions.
Molecular Structure Analysis

Structure

The molecular structure of N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide features:

  • A central benzamide core.
  • A phenyl group substituted at one position.
  • An isoxazole ring connected to a cinnamyl group at another position.

Data

  • Molecular Weight: Approximately 290.37 g/mol
  • 3D Structure: The compound can be visualized using molecular modeling software to understand its spatial configuration and interactions.
Chemical Reactions Analysis

Reactions

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The amide nitrogen can undergo substitution reactions under specific conditions.
  2. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  3. Cyclization Reactions: The compound may also serve as a precursor for further cyclization to form more complex structures.

Technical Details

Reactions involving this compound often require careful control of temperature and pH to ensure high yields and selectivity.

Mechanism of Action

Process

The mechanism of action for N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide is not fully elucidated but may involve:

  1. Interaction with Biological Targets: The compound may interact with specific receptors or enzymes due to its structural features.
  2. Modulation of Signaling Pathways: It could influence various signaling pathways related to inflammation, pain, or other physiological processes.

Data

Preliminary studies may show that this compound exhibits activity against certain cancer cell lines or has anti-inflammatory properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Melting Point: Data on melting point may vary; it should be determined experimentally.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data from literature should be consulted for precise values and experimental conditions.

Applications

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases, particularly those involving inflammation or cancer.
  2. Biological Research: Studied for its effects on cellular pathways and potential therapeutic mechanisms.
  3. Pharmaceutical Development: May serve as a scaffold for designing more potent analogs with improved pharmacological profiles.
Rationale for Development of N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide as a Targeted Therapeutic Agent

Contextualizing Kinetoplastid Protozoan Infections and Current Chemotherapeutic Limitations

Kinetoplastid parasites—Trypanosoma cruzi (Chagas disease), Trypanosoma brucei (African sleeping sickness), and Leishmania spp. (leishmaniasis)—collectively threaten over 20 million people globally, primarily in low-resource regions. Current chemotherapeutics face severe limitations:

  • Toxicity and Efficacy Issues: Drugs like benznidazole (Chagas) and pentamidine (sleeping sickness) exhibit high toxicity (e.g., neuropathies, renal impairment) and variable efficacy against chronic stages or resistant strains [6].
  • Drug Resistance: Increasing treatment failures with antimonials (leishmaniasis) and suramin (trypanosomiasis) are documented, linked to parasite efflux pumps and metabolic adaptations [6].
  • Therapeutic Gaps: No drugs target intracellular amastigotes of T. cruzi or Leishmania effectively, as existing molecules fail to traverse four biological membranes (host cell, parasitophorous vacuole, parasite cell, and mitochondria) [6].

Table 1: Limitations of Current Kinetoplastid Therapies

DiseaseStandard DrugKey Limitations
Chagas diseaseBenznidazoleSevere dermatitis, neuropathy; low efficacy in chronic phase
LeishmaniasisAmphotericin BRenal toxicity, requires IV administration
African trypanosomiasisPentamidineCardiotoxicity, emerging resistance

These shortcomings necessitate novel agents like N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide, designed for enhanced target specificity and membrane permeability.

Strategic Integration of Isoxazole and Benzamide Pharmacophores in Antiprotozoal Drug Design

The molecular architecture of this compound synergizes two bioactive pharmacophores:

  • Isoxazole Moiety: This heterocycle enhances membrane permeability due to moderate lipophilicity (cLogP ~2.5). Its bioisosteric similarity to amide bonds stabilizes interactions with hydrophobic enzyme pockets. Valdecoxib (a COX-2 inhibitor) exemplifies isoxazole’s role in disrupting protein allostery via metal coordination or hydrogen bonding [1].
  • Benzamide Scaffold: This group enables DNA minor groove binding, particularly in AT-rich regions of kinetoplastid DNA (kDNA). Benzamide derivatives (e.g., N-phenylbenzamides) exhibit nanomolar affinity for kDNA by displacing High Mobility Group (HMG) proteins, disrupting replication [6] [10]. The cinnamyl side chain augments intercalation via π-π stacking with DNA bases.

Table 2: Pharmacophore Contributions to Antiprotozoal Activity

PharmacophoreKey Chemical PropertiesBiological Functions
IsoxazoleModerate logP, H-bond acceptorMembrane penetration, kinase inhibition
BenzamidePlanar conformation, H-bond donorDNA minor groove binding, HMG displacement
Cinnamyl groupExtended conjugation, hydrophobicDNA intercalation, enhanced kDNA affinity

This dual-pharmacophore strategy addresses previous failures of single-mechanism agents, particularly against intracellular parasites [6].

Molecular Targeting Rationale: DNA Minor Groove Binding vs. Kinase Inhibition Mechanisms

The compound’s design reconciles two antiparasitic mechanisms:

  • DNA Minor Groove Binding: Symmetric bis-benzimidazoles (e.g., Hoechst 33258 derivatives) demonstrate that AT-selective minor groove binding induces kDNA condensation and replication arrest. N-Phenylbenzamide analogs achieve this via hydrogen bonding to adenine-thymine bases and van der Waals contacts with groove walls [9] [10]. Water-bridged hydrogen bonds (identified in crystallographic studies) further stabilize these complexes [9].
  • Kinase Inhibition: Isoxazoles inhibit parasite kinases (e.g., CRK12 in Leishmania) by competing with ATP at the catalytic site. Kinases regulate cell-cycle progression and survival in kinetoplastids, and their inhibition triggers apoptosis [3]. However, ATP-binding sites are highly conserved across species, raising selectivity concerns.

Table 3: Comparison of Targeting Mechanisms

ParameterDNA Minor Groove BindingKinase Inhibition
Target SpecificityHigh (AT-rich kDNA)Moderate (conserved ATP sites)
Resistance RiskLowHigh (kinase mutations)
Evidence in KinetoplastidsFootprinting studies show kDNA disruption [9]CRK12 inhibitors block Leishmania growth [3]

The hybrid strategy prioritizes DNA binding as the primary mechanism due to its higher selectivity for parasite kDNA over human DNA. Kinase inhibition remains a secondary pathway to counteract resistance. Molecular dynamics simulations confirm that the cinnamylisoxazole group optimally positions the benzamide for deep minor groove penetration, enabling dual functionality without steric clash [10].

Properties

Product Name

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide

IUPAC Name

N-[4-[5-[(E)-3-phenylprop-2-enyl]-1,2-oxazol-3-yl]phenyl]benzamide

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C25H20N2O2/c28-25(21-11-5-2-6-12-21)26-22-16-14-20(15-17-22)24-18-23(29-27-24)13-7-10-19-8-3-1-4-9-19/h1-12,14-18H,13H2,(H,26,28)/b10-7+

InChI Key

CZVPOPJZDJORPD-JXMROGBWSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=CC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.